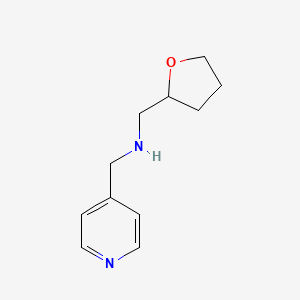

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Description

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a secondary amine featuring a pyridin-4-yl group attached to a methanamine backbone, with the amine nitrogen further substituted by a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C₁₁H₁₆N₂O (molecular weight: 192.26 g/mol). This compound is structurally analogous to pharmacologically active amines, such as those targeting neurotransmitter receptors or enzymes like histone methyltransferases.

Properties

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h3-6,11,13H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTBAWQVKOPXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389943 | |

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-99-6 | |

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a substitution reaction to introduce a functional group at the 4-position.

Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is attached to the pyridine derivative.

Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage, connecting the pyridine and tetrahydrofuran rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the aromatic ring (pyridine vs. thiophene, biphenyl) or the amine side chain (THF vs. tetrahydropyran, alkyl groups). Below is a comparative analysis:

Key Research Findings

THF vs. Pyran : THF-methyl substitution improves metabolic stability over tetrahydropyran analogs, as seen in microsomal assays.

Aromatic Substituents : Pyridin-4-yl offers better solubility and target engagement than biphenyl or thiophene in CNS-targeting compounds.

Synthetic Challenges : Bulky substituents (e.g., naphthyl groups) reduce yields, necessitating optimized coupling conditions.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Thiophene Analog | Biphenyl Derivative |

|---|---|---|---|

| Molecular Weight | 192.26 | 206.28 | 267.37 |

| LogP (Predicted) | 1.2 | 2.1 | 3.5 |

| Synthetic Yield | N/A | N/A | N/A |

| Metabolic Stability | Moderate | Low | Moderate |

Biological Activity

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyridine ring and a tetrahydrofuran ring linked through a methanamine group, which contributes to its unique chemical properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 206.29 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction often involves binding to specific sites, leading to modulation of biological pathways. For example, it has been shown to influence autophagy processes in cellular models, indicating potential therapeutic applications in neurodegenerative diseases .

Pharmacological Profiles

Research indicates that this compound exhibits a range of pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values are still under investigation.

- Neuroprotective Effects : The compound has been noted for its ability to induce autophagy without cytotoxic effects, suggesting a potential role in neuroprotection .

- Enzyme Inhibition : It may act as an inhibitor for various kinases involved in cellular signaling pathways, which could be relevant in cancer treatment strategies.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can modulate the activity of key enzymes:

| Study | Cell Line | IC50 Value | Effect |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 μM | Inhibition of proliferation |

| Study B | Neuroblastoma | Not reported | Induction of autophagy |

These findings indicate that the compound has selective activity against cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

In Vivo Studies

Animal models have also been employed to assess the efficacy and safety profile of this compound. For instance, a study involving Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(Pyridin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine | Similar to the target compound | Moderate anticancer activity |

| 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine | Similar structure but different position | Lower selectivity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.